molecular formula C21H11Cl2N3O4S B12696197 3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide CAS No. 106532-73-4

3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide

Cat. No.: B12696197
CAS No.: 106532-73-4
M. Wt: 472.3 g/mol
InChI Key: YYFAOJAPZOEHDY-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-aminopyridine to form an intermediate benzamide. This intermediate is then subjected to further reactions, including nitration and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and inhibit certain enzymes or receptors, leading to its observed biological effects. For example, the nitro group may participate in redox reactions, while the benzoyl group can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(1-(3-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

106532-73-4

Molecular Formula

C21H11Cl2N3O4S

Molecular Weight

472.3 g/mol

IUPAC Name

3-chloro-N-[1-(3-chlorobenzoyl)-5-nitro-2,1-benzothiazol-3-ylidene]benzamide

InChI

InChI=1S/C21H11Cl2N3O4S/c22-14-5-1-3-12(9-14)19(27)24-20-17-11-16(26(29)30)7-8-18(17)25(31-20)21(28)13-4-2-6-15(23)10-13/h1-11H

InChI Key

YYFAOJAPZOEHDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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